molecular formula C9H11N3 B3059134 N,N-Dimethyl-1H-indazol-5-amine CAS No. 945264-96-0

N,N-Dimethyl-1H-indazol-5-amine

Cat. No. B3059134
CAS RN: 945264-96-0
M. Wt: 161.20
InChI Key: QPQOPOUHRDMBLB-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-1H-indazol-5-amine” is a chemical compound with the CAS Number: 945264-96-0 . It has a molecular weight of 161.21 and its molecular formula is C9H11N3 . It is a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The InChI code for “N,N-Dimethyl-1H-indazol-5-amine” is 1S/C9H11N3/c1-12(2)8-3-4-9-7(5-8)6-10-11-9/h3-6H,1-2H3,(H,10,11) . The InChI key is QPQOPOUHRDMBLB-UHFFFAOYSA-N . The compound is thermodynamically stable .


Physical And Chemical Properties Analysis

“N,N-Dimethyl-1H-indazol-5-amine” is a solid substance . It has a molecular weight of 161.21 and its molecular formula is C9H11N3 . The compound is thermodynamically stable .

Scientific Research Applications

Safety and Hazards

The safety information for “N,N-Dimethyl-1H-indazol-5-amine” includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . The compound should be stored sealed in dry conditions at 2-8°C .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Future research may focus on developing synthetic approaches to these heterocycles with better biological activities .

Mechanism of Action

Target of Action

N,N-Dimethyl-1H-indazol-5-amine is a derivative of the indazole family . Indazole derivatives have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It is known that indazole derivatives interact with their targets in a variety of ways, often involving the formation of bonds with nitrogen atoms . The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its medicinal effects .

Biochemical Pathways

Indazole derivatives have been found to affect a variety of pathways, often related to their targets of action . For example, they may inhibit the activity of certain enzymes, leading to downstream effects on cellular processes .

Pharmacokinetics

Indazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .

Result of Action

One study found that a similar compound, n-(4-fluorobenzyl)-1,3-dimethyl-1h-indazol-6-amine, exhibited potent anti-proliferative activity, with an ic50 value of 04 ± 03 mM in human colorectal cancer cells (HCT116) . This suggests that N,N-Dimethyl-1H-indazol-5-amine may also have anti-proliferative effects.

Action Environment

The action of N,N-Dimethyl-1H-indazol-5-amine can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by factors such as temperature and pH . Additionally, the compound’s action may be influenced by the presence of other substances, such as other drugs or biological molecules .

properties

IUPAC Name

N,N-dimethyl-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12(2)8-3-4-9-7(5-8)6-10-11-9/h3-6H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQOPOUHRDMBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738485
Record name N,N-Dimethyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-1H-indazol-5-amine

CAS RN

945264-96-0
Record name N,N-Dimethyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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